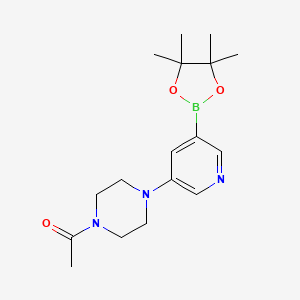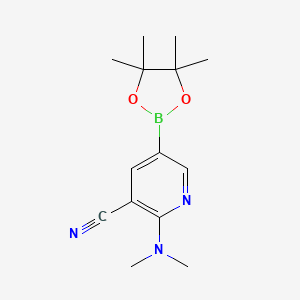
4-(4-Carboxyphenyl)-3-Fluorobenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis (4-carboxyphenyl) porphyrin (TCPP) is a typical photosensitizer (PS) favored by researchers . TCPP itself has powerful performance, which can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects .
Synthesis Analysis
TCPP can be synthesized and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Molecular Structure Analysis
TCPP is a member of the porphyrin family and has been widely used in material design for cancer therapy . The basic building block of porphyrin consists of a tetrapyrrole ring that primarily seen in the large number of photosensitizer’s structure employed for the cancer treatments .Chemical Reactions Analysis
TCPP can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects . They used nucleating modulators 4,4′-biphenyldicarboxylic acid (BPDC) and benzoic acid (BA) to control the size of the Zn-TCPP nanodisks .Physical And Chemical Properties Analysis
New derivatives of TCPP were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie und Zellbildgebung
Neue Derivate von Tetrakis(4-carboxyphenyl)porphyrin, darunter 4-(4-Carboxyphenyl)-3-Fluorobenzoesäure, wurden für die Verwendung in der photodynamischen Therapie und Zellbildgebung entwickelt und synthetisiert {svg_1}. Diese Derivate wurden mittels IR-, Protonen-NMR- und Massenspektroskopie charakterisiert, und ihre Grund- und angeregten Zustände wurden mittels UV-Vis-Absorptions- und Fluoreszenzspektroskopie untersucht {svg_2}. Die signifikanten photophysikalischen Daten aller synthetisierten Derivate deuten darauf hin, dass sie als potenzielle Photosensibilisatoren in biologischen Studien nützlich sein können {svg_3}.
Porphyrin-Metall-organische Gerüst-Sensoren
Porphyrin-Metall-organische Gerüste (MOFs) sind eine einzigartige Art von hybriden porösen Koordinationspolymeren, die aus Metallionen bestehen, die durch organische Linker verbunden sind {svg_4}. This compound kann in MOFs integriert oder als organischer Linker bei der Herstellung von MOFs verwendet werden {svg_5}. Porphyrin-basierte MOFs kombinieren die herausragenden Eigenschaften von Porphyrinen (z. B. fluoreszierende Natur) und MOFs (z. B. hohe Oberfläche, hohe Porosität), um Sensoranwendungen mit höherer Sensitivität, Spezifität und einem erweiterten Zielbereich zu ermöglichen {svg_6}.
Sonnenlicht-getriebene Photokatalyse
Die oxyphile Natur von Lanthanidionen hat zur Erforschung von Porphyrin geführt, um offene Gerüste zu konstruieren, wobei der Tetrakis(4-carboxyphenyl)porphyrin (H4TCPP)-Ligand am häufigsten untersucht wird {svg_7}. This compound kann bei der Synthese dieser Gerüste verwendet werden, die Anwendungen in der sonnenlichtgetriebenen Photokatalyse finden {svg_8}.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-carboxyphenyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRZVJBMSYTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689918 |
Source


|
| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-47-8 |
Source


|
| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)



![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)




